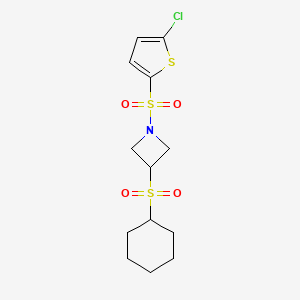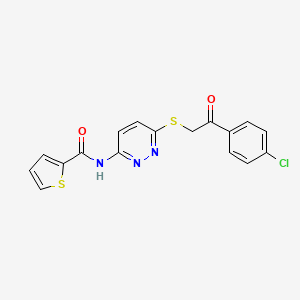
N-(6-((2-(4-Chlorphenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of organic compounds that feature a complex arrangement of heterocycles, thiophene and pyridazine rings, and functional groups such as carboxamide. These structures are significant in the realm of medicinal chemistry and materials science due to their diverse biological activities and potential applications in designing new therapeutic agents or materials with novel properties.
Synthesis Analysis
The synthesis of related compounds involves multistep chemical reactions, including Suzuki cross-coupling reactions, to construct the complex architecture of thiophene-2-carboxamides with pyrazine or pyridazine analogs. These processes often utilize intermediate compounds prepared through condensation reactions and are characterized by their efficiency and the ability to introduce various substituents, enhancing the compound's properties (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using techniques like NMR and mass spectrometry. DFT calculations reveal reactivity parameters, including frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, and electron affinity, which are crucial for understanding the compound's electronic properties and reactivity. The substitution effects on these parameters indicate the compound's electronic delocalization and potential non-linear optical (NLO) behavior, contributing to its chemical reactivity and interactions with biological targets (Ahmad et al., 2021).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including intramolecular cyclization, amidation, and interactions with amines or isocyanates. These reactions are pivotal for modifying the compound's structure to enhance its biological activity or to tailor its physical and chemical properties for specific applications. The synthesis pathways often involve regiospecific transformations and cyclization reactions under mild conditions, indicating the compounds' versatile reactivity (Koza et al., 2013).
Physical Properties Analysis
The physical properties, such as optical transmittance, refractive indices, and birefringences, of related polyamides containing heterocycles and thioether groups derived from pyridazine and pyrimidine, suggest these compounds' applicability in materials science. These properties are influenced by the structural elements present in the compound, indicating the potential for developing materials with desirable optical characteristics (Zhang et al., 2013).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity towards various chemical agents and conditions, can be elucidated through synthetic routes that explore its interactions with different reactants. The formation of Schiff bases, amidation reactions, and the synthesis of thiohydantoin derivatives highlight the compound's chemical versatility. These reactions not only provide insights into the compound's chemical behavior but also open avenues for generating derivatives with improved or novel biological activities (Kassab et al., 2002; Mehrotra et al., 2002).
Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde auf ihr anti-fibrotisches Potenzial untersucht. In einer Studie wurden neuartige 2-(Pyridin-2-yl)pyrimidin-Derivate (einschließlich dieser Verbindung) synthetisiert und gegen immortalisierte Ratten-Leber-Sternzellen (HSC-T6) evaluiert. Einige dieser Derivate zeigten bessere anti-fibrotische Aktivitäten als bestehende Medikamente wie Pirfenidon und Bipy55′DC. Bemerkenswert ist, dass Verbindungen wie Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat vielversprechende Anti-Fibrose-Effekte zeigten .
- Pyrimidin-Derivate, einschließlich dieser Verbindung, wurden als antimikrobielle Aktivität beschrieben. Ihre Wirksamkeit gegen verschiedene Krankheitserreger macht sie wertvoll im Kampf gegen Infektionen .
- Ähnlich wie bei antimikrobiellen Eigenschaften haben pyrimidinbasierte Verbindungen antivirale Wirkungen gezeigt. Untersuchungen zur antiviralen Aktivität dieser Verbindung könnten sich lohnen .
- Pyrimidin-Derivate wurden als potenzielle Antitumor-Mittel untersucht. Während spezifische Daten zu den Antitumor-Effekten dieser Verbindung nicht leicht verfügbar sind, deutet ihr Pyrimidin-Kern darauf hin, dass sie solche Eigenschaften aufweisen könnte .
- Kollagen-Prolyl-4-Hydroxylasen spielen eine entscheidende Rolle bei der Kollagensynthese. Die Hemmung dieser Enzyme kann sich auf die Fibrose und den Gewebsumbau auswirken. Angesichts ihres anti-fibrotischen Potenzials könnte diese Verbindung als Inhibitor von Kollagen-Prolyl-4-Hydroxylasen wirken .
- Die Pyrimidin-Einheit, einschließlich dieser Verbindung, gilt in der pharmazeutischen Chemie als privilegierte Struktur. Forscher verwenden sie oft als Kernscaffold, um neuartige heterozyklische Verbindungen mit unterschiedlichen biologischen Aktivitäten zu entwickeln. Ihre potenziellen Anwendungen gehen über die oben genannten spezifischen Beispiele hinaus .
Anti-fibrotische Aktivität
Antibakterielle Eigenschaften
Antivirales Potenzial
Antitumor-Aktivität
Hemmung der Kollagen-Prolyl-4-Hydroxylase
Chemische Biologie und Pharmazeutische Chemie
Zusammenfassend lässt sich sagen, dass „N-(6-((2-(4-Chlorphenyl)-2-oxoethyl)thio)pyridazin-3-yl)thiophen-2-carboxamid“ vielversprechend in der Anti-Fibrose-Therapie, antimikrobiellen und antiviralen Forschung und möglicherweise sogar in Antitumor-Untersuchungen ist. Seine einzigartige Struktur macht es zu einem interessanten Kandidaten für weitere Untersuchungen in der chemischen Biologie und der Wirkstoffforschung . Wenn Sie detailliertere Informationen oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊
Wirkmechanismus
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function, leading to the death of the mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds affect the life cycle of mycobacterium tuberculosis h37ra, disrupting its ability to survive and reproduce .
Pharmacokinetics
Similar compounds are designed to be absorbed into the body, distributed to the site of infection, metabolized to exert their effect, and eventually excreted from the body .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may lead to the death of these bacteria .
Action Environment
Similar compounds are designed to maintain their stability and efficacy under various environmental conditions .
Eigenschaften
IUPAC Name |
N-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S2/c18-12-5-3-11(4-6-12)13(22)10-25-16-8-7-15(20-21-16)19-17(23)14-2-1-9-24-14/h1-9H,10H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJMPPPKLHPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

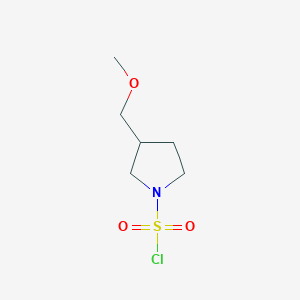
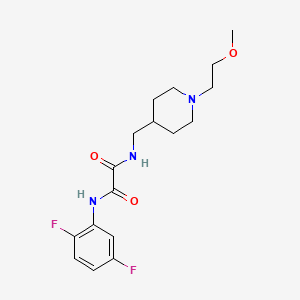

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)
![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)
![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)
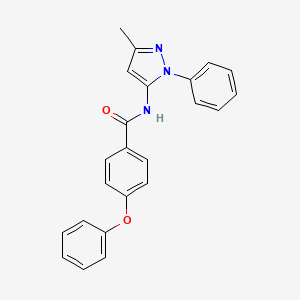
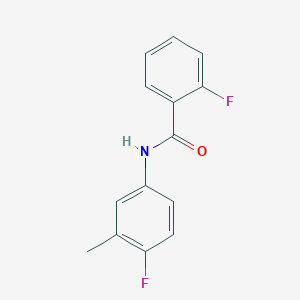

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
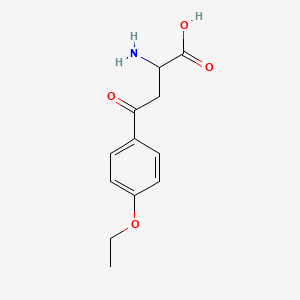
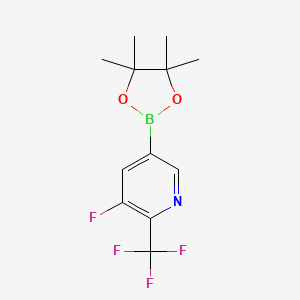
![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)
